molecular formula C9H10INO B13004136 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one

Cat. No.: B13004136
M. Wt: 275.09 g/mol
InChI Key: TWFZMJLQDUDMLS-UHFFFAOYSA-N
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Description

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C9H10INO It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position of the pyridine ring, along with a propanone group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one typically involves the iodination of 2-methylpyridine followed by the introduction of the propanone group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent step involves the reaction of the iodinated intermediate with a propanone derivative under controlled conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It may be utilized in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and the propanone group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzymatic activity, altering cellular signaling pathways, or interacting with specific receptors.

Comparison with Similar Compounds

  • 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one
  • 1-(6-Iodo-2-ethylpyridin-3-yl)propan-1-one

Comparison: 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring The presence of the iodine atom at the 6th position and the methyl group at the 2nd position distinguishes it from other similar compounds

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

1-(6-iodo-2-methylpyridin-3-yl)propan-1-one

InChI

InChI=1S/C9H10INO/c1-3-8(12)7-4-5-9(10)11-6(7)2/h4-5H,3H2,1-2H3

InChI Key

TWFZMJLQDUDMLS-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N=C(C=C1)I)C

Origin of Product

United States

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